molecular formula C18H12ClNO2 B14226101 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-29-9

4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione

Cat. No.: B14226101
CAS No.: 830926-29-9
M. Wt: 309.7 g/mol
InChI Key: QIIVBRVXAIVELV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione is a synthetic organic compound belonging to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by chlorination and methylation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione, known for its wide range of biological activities.

    4-Chloro-3,5-dimethylcarbazole: A closely related compound with similar chemical properties.

    6,11-Dioxo-5H-benzo[b]carbazole:

Uniqueness

This compound is unique due to the presence of both chloro and methyl groups on the carbazole core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity as a bioactive molecule, making it a valuable compound for further research and development.

Properties

CAS No.

830926-29-9

Molecular Formula

C18H12ClNO2

Molecular Weight

309.7 g/mol

IUPAC Name

4-chloro-3,5-dimethylbenzo[b]carbazole-6,11-dione

InChI

InChI=1S/C18H12ClNO2/c1-9-7-8-12-13-16(20(2)15(12)14(9)19)18(22)11-6-4-3-5-10(11)17(13)21/h3-8H,1-2H3

InChI Key

QIIVBRVXAIVELV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(N2C)C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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